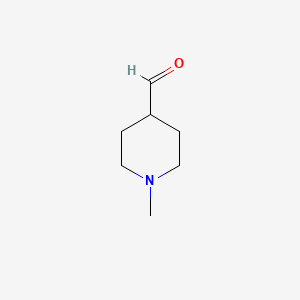

1-Methylpiperidine-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-methylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIYWJKEOOFVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501636 | |

| Record name | 1-Methylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50675-21-3 | |

| Record name | 1-Methyl-4-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-piperidinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylpiperidine-4-carbaldehyde chemical properties

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde

Introduction

This compound, with the CAS registry number 50675-21-3, is a heterocyclic organic compound featuring a piperidine ring N-substituted with a methyl group and bearing a formyl (aldehyde) group at the 4-position.[1][2] This colorless to pale yellow liquid serves as a versatile building block in organic synthesis, particularly valued in the pharmaceutical and flavor industries.[1] Its utility stems from the reactivity of the aldehyde functional group and the structural scaffold provided by the N-methylpiperidine moiety, which is a common feature in many biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized below, providing essential data for its handling, application in reactions, and characterization.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 50675-21-3 | [1][2] |

| Molecular Formula | C₇H₁₃NO | [1][2][3] |

| Molecular Weight | 127.18 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | N-Methylpiperidine-4-carbaldehyde, 1-Methyl-4-piperidinecarboxaldehyde | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

| Complexity | 95.1 | [1] |

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, pungent | [1] |

| Boiling Point | 173.1 ± 33.0 °C at 760 mmHg | [2][3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 53.0 ± 14.8 °C | [2][3] |

| pKa | 8.61 ± 0.10 (Predicted) | [1][2] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the reduction of a corresponding carboxylic acid derivative, such as an ester. The following protocol is based on the reduction of a similar compound, an ester, to an aldehyde using Diisobutylaluminium hydride (DIBAH), a common and effective method for this transformation.

Experimental Protocol: Synthesis via Ester Reduction

This procedure details the reduction of an ethyl 1-methylpiperidine-4-carboxylate precursor.

Materials:

-

Ethyl 1-methylpiperidine-4-carboxylate

-

Dry Toluene

-

Diisobutylaluminium hydride (DIBAH) solution (e.g., 1 M in toluene)

-

Methanol

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diatomaceous earth (filter aid)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve ethyl 1-methylpiperidine-4-carboxylate in dry toluene in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Cool the stirred solution to approximately -70°C to -60°C using a dry ice/acetone bath.

-

Add the DIBAH solution dropwise to the cooled solution, maintaining the low temperature. The addition rate should be controlled to prevent a significant rise in temperature.

-

Continue stirring the reaction mixture at this low temperature for 1.5 to 2 hours after the addition is complete to ensure the reaction goes to completion.

-

To quench the reaction, slowly add methanol to the cold mixture to destroy any excess DIBAH.

-

Allow the mixture to warm to ambient temperature. Add water to the flask.

-

Filter the resulting mixture through a pad of filter aid to remove the aluminum salts that precipitate.

-

Separate the organic phase from the filtrate.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent (toluene) under reduced pressure to yield the crude this compound as an oil.[4]

Note: Further purification may be achieved through vacuum distillation if necessary, though the crude product is often suitable for subsequent reactions.[4]

Caption: A workflow diagram illustrating the synthesis of this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a downfield singlet for the aldehydic proton (CHO) around 9-10 ppm. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). A singlet corresponding to the three protons of the N-methyl group (N-CH₃) would be present, likely around 2.2-2.5 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing far downfield around 200 ppm. The carbons of the piperidine ring would resonate in the 20-60 ppm range, and the N-methyl carbon would appear around 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups.[5]

-

A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde would be prominent around 1720-1740 cm⁻¹.

-

Two weaker bands corresponding to the C-H stretch of the aldehyde proton (Fermi doublets) would be expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H stretching bands from the aliphatic piperidine ring and methyl group would appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (127.18).

-

Common fragmentation patterns would involve the loss of the formyl group (CHO, 29 Da) or cleavage of the piperidine ring.

Reactivity and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, primarily driven by the reactivity of the aldehyde group.

Reactivity

The aldehyde functional group can undergo a wide range of chemical transformations, including:

-

Condensation Reactions: It readily reacts with primary amines and related compounds (e.g., hydrazines, semicarbazides) to form imines, hydrazones, and semicarbazones. This reactivity is exploited in the synthesis of various heterocyclic systems and potential drug candidates.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new C-N bond, extending the molecular framework.

-

Oxidation: The aldehyde can be oxidized to the corresponding 1-methylpiperidine-4-carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 1-methylpiperidin-4-ylmethanol.

Caption: General reaction pathway for the formation of a thiosemicarbazone derivative.

Applications

-

Pharmaceutical Synthesis: This compound serves as a key precursor in the synthesis of various pharmaceutical agents. It is used to introduce the N-methylpiperidine moiety, a common scaffold in drugs targeting the central nervous system.[1] For instance, it is a precursor in the synthesis of compounds that act as 5-HT₁F receptor agonists for potential migraine treatment.[6]

-

Bioactive Compound Development: Research has shown that derivatives of this aldehyde, such as thiosemicarbazones, exhibit interesting biological activities. These derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious disease therapy.[7] Furthermore, piperidine derivatives are known to possess antimicrobial and antifungal properties.[8][9]

-

Flavor and Fragrance Industry: It is also utilized as a flavoring agent, contributing a pungent, aldehydic note to various products.[1]

Safety and Handling

This compound is a flammable liquid and vapor. It is classified as causing skin irritation and serious eye damage.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[10][11] All metal equipment should be grounded to prevent static discharge.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[10][12]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek immediate medical attention in case of significant exposure or if swallowed.[10][11]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-Methylpiperidin-4-carbaldehyd | CAS#:50675-21-3 | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. 1-Methylpiperidine-2-carbaldehyde | 41467-01-0 | Benchchem [benchchem.com]

- 7. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde (CAS: 50675-21-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carbaldehyde, with the CAS number 50675-21-3, is a heterocyclic compound that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and flavor industries.[1][2] Its structure, featuring a reactive aldehyde group attached to a methylated piperidine ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is soluble in water and common organic solvents.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50675-21-3 | [1] |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.19 g/mol | |

| Boiling Point | 173.1 ± 33.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 53.0 ± 14.8 °C | [3] |

| pKa | 8.61 ± 0.10 (Predicted) | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

Synthesis

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, (1-methylpiperidin-4-yl)methanol. Several oxidation methods are applicable, with the choice often depending on the desired scale, yield, and sensitivity of the reagents.

General Synthetic Pathway

A common and effective route for the synthesis of this compound involves the oxidation of (1-methylpiperidin-4-yl)methanol. This precursor alcohol can be synthesized from commercially available starting materials.

Experimental Protocol: Oxidation using Dess-Martin Periodinane

The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for converting primary alcohols to aldehydes, often with high yields and minimal side reactions.[4]

Materials:

-

(1-methylpiperidin-4-yl)methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (1-methylpiperidin-4-yl)methanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be purified further by column chromatography on silica gel if necessary.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) in the downfield region (around 9.5-10.0 ppm). The N-methyl group (N-CH₃) would appear as a singlet around 2.2-2.4 ppm. The protons of the piperidine ring would exhibit complex multiplets in the range of 1.5-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group at a significant downfield shift (around 200-205 ppm). The carbon of the N-methyl group would be observed around 45-50 ppm. The carbons of the piperidine ring would appear in the range of 25-60 ppm.

IR (Infrared) Spectroscopy: The IR spectrum is expected to display a strong, sharp absorption band characteristic of the C=O stretch of an aldehyde between 1720-1740 cm⁻¹. A C-H stretch for the aldehyde proton may be observed as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.19 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the piperidine ring.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] The piperidine moiety is a common scaffold in many biologically active molecules due to its ability to confer desirable pharmacokinetic properties.

The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including:

-

Reductive amination: To introduce new amine-containing substituents.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Aldol condensation: To create more complex carbon skeletons.

-

Oxidation: To form the corresponding carboxylic acid.

These reactions allow for the elaboration of the 1-methylpiperidine core into a diverse range of structures for screening in drug discovery programs. For instance, derivatives of 1-methylpiperidine have been investigated for their activity as sigma-1 receptor ligands with potential applications in treating neurological disorders.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation.

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Store in a cool, well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical and chemical industries. Its versatile reactivity, stemming from the aldehyde functional group, allows for the creation of a wide range of derivatives. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its role in the development of new chemical entities. The provided experimental protocol for its synthesis offers a practical starting point for laboratory preparation. As with any chemical reagent, proper safety precautions are paramount when handling this compound.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde

Molecular Formula: C₇H₁₃NO

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Methylpiperidine-4-carbaldehyde (C₇H₁₃NO), a heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document consolidates key information on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the development of novel therapeutics. Spectroscopic data, safety and handling information, and a visualization of a relevant biological signaling pathway are included to offer a thorough resource for laboratory and research applications.

Chemical and Physical Properties

This compound, also known as N-Methylpiperidine-4-carboxaldehyde, is a colorless to pale yellow liquid.[1] It serves as a versatile building block in organic synthesis, allowing for the introduction of the N-methylpiperidine moiety into more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | - |

| Molecular Weight | 127.18 g/mol | [1] |

| CAS Number | 50675-21-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 173.1 ± 33.0 °C at 760 mmHg | ChemSrc |

| Density | 1.0 ± 0.1 g/cm³ | ChemSrc |

| Flash Point | 53.0 ± 14.8 °C | ChemSrc |

| pKa | 8.61 ± 0.10 (Predicted) | Guidechem |

| Solubility | Soluble in water and organic solvents | [1] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| Monoisotopic Mass | 127.099714038 Da | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Heavy Atom Count | 9 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1-methylisonipecotic acid hydrochloride. The first step involves the esterification of the carboxylic acid to form methyl 1-methylpiperidine-4-carboxylate. The subsequent step is the reduction of this ester to the desired aldehyde using a suitable reducing agent such as Diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

This procedure is adapted from a known method for the synthesis of the methyl ester of 1-methylisonipecotic acid.[2]

Workflow for the Synthesis of Methyl 1-methylpiperidine-4-carboxylate

References

N-Methylpiperidine-4-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpiperidine-4-carbaldehyde, with the chemical formula C₇H₁₃NO, is a heterocyclic organic compound.[1] It belongs to the piperidine class of compounds, which are prevalent structural motifs in a wide array of pharmaceuticals and biologically active molecules. The presence of a reactive aldehyde group and a tertiary amine within the piperidine ring makes N-Methylpiperidine-4-carbaldehyde a valuable building block in medicinal chemistry and drug discovery. Its structural features allow for diverse chemical modifications, enabling the synthesis of a broad range of derivatives with potential therapeutic applications. This document provides a detailed overview of the known physical properties, plausible synthetic methodologies, and analytical characterization of N-Methylpiperidine-4-carbaldehyde.

Core Physical Properties

The physical characteristics of N-Methylpiperidine-4-carbaldehyde are summarized in the table below. It is typically a colorless to pale yellow liquid.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| Boiling Point | 173 °C | [1] |

| Density | 1.024 g/mL | [1] |

| Flash Point | 53 °C | [1] |

| pKa (Predicted) | 8.61 ± 0.10 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthetic Protocols

Dess-Martin Periodinane (DMP) Oxidation (Proposed Protocol)

The Dess-Martin periodinane oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes with high yields and chemoselectivity, avoiding over-oxidation to the carboxylic acid.[2][3]

Reaction Scheme:

Caption: Proposed synthesis of N-Methylpiperidine-4-carbaldehyde via Dess-Martin periodinane oxidation.

Detailed Methodology:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylpiperidin-4-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts are dissolved.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-Methylpiperidine-4-carbaldehyde.

Swern Oxidation (Alternative Protocol)

The Swern oxidation is another widely used method for the mild oxidation of primary alcohols to aldehydes.[4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[4]

Experimental Workflow:

Caption: Workflow for the Swern oxidation of (1-methylpiperidin-4-yl)methanol.

Methodology Summary:

-

Activation: A solution of DMSO in anhydrous DCM is added to a solution of oxalyl chloride in DCM at low temperature (-78 °C).

-

Alcohol Addition: The primary alcohol, (1-methylpiperidin-4-yl)methanol, dissolved in DCM is added to the activated DMSO mixture.

-

Base Quenching: A hindered base, typically triethylamine, is added to the reaction mixture, which is then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Analytical Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). Signals for the protons on the piperidine ring would appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm). A singlet corresponding to the N-methyl group (N-CH₃) would be expected around 2.2-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the aldehyde at a characteristic downfield shift (around 200 ppm). The carbons of the piperidine ring and the N-methyl group would appear in the upfield region.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1720-1740 cm⁻¹. A C-H stretch for the aldehyde proton may also be visible around 2720 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 127.18). Fragmentation patterns would likely involve the loss of the formyl group or cleavage of the piperidine ring.

Applications in Drug Development

Piperidine derivatives are of significant interest in medicinal chemistry due to their ability to serve as versatile scaffolds in the design of novel therapeutic agents. The N-methylpiperidine moiety is found in numerous approved drugs. The aldehyde functionality in N-Methylpiperidine-4-carbaldehyde provides a reactive handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains, a common strategy in the synthesis of biologically active compounds.

-

Wittig and Related Reactions: For the formation of carbon-carbon double bonds, allowing for the extension of the carbon skeleton.

-

Condensation Reactions: To form various heterocyclic systems.

Given its structural features, N-Methylpiperidine-4-carbaldehyde is a promising starting material for the synthesis of libraries of compounds for screening against various biological targets. However, to date, there is no publicly available information detailing its specific involvement in any signaling pathways or its pharmacological profile.

Conclusion

N-Methylpiperidine-4-carbaldehyde is a valuable, yet not extensively characterized, synthetic intermediate. This guide provides a compilation of its known physical properties and outlines plausible and detailed synthetic protocols based on established organic chemistry methodologies. The provided information on expected analytical data will aid researchers in its identification and characterization. Further investigation into the biological activities and potential applications of this compound and its derivatives could open new avenues in the field of drug discovery and development.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carbaldehyde, also known as N-Methylpiperidine-4-carbaldehyde, is a heterocyclic organic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a piperidine ring with a methyl group on the nitrogen atom and a formyl group at the 4-position, makes it a valuable intermediate in the preparation of a wide range of more complex molecules. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a particular focus on its relevance to medicinal chemistry and drug development. Piperidine and its derivatives are of significant interest in the pharmaceutical industry, being integral components in numerous classes of drugs and naturally occurring alkaloids.[2][3]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, aldehydic odor.[1] It is soluble in water and organic solvents.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50675-21-3 | [1][4][5] |

| Molecular Formula | C₇H₁₃NO | [1][4][5] |

| Molecular Weight | 127.18 g/mol | [1][5] |

| Boiling Point | 173.1±33.0 °C at 760 mmHg | [5][6] |

| Density | 1.024 g/cm³ | [5][6] |

| Flash Point | 53.0±14.8 °C | [5][6] |

| pKa | 8.61±0.10 (Predicted) | [1][5] |

| InChI Key | LKIYWJKEOOFVCV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN1CCC(CC1)C=O | [1] |

Synthesis of this compound and its Precursors

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing piperidine ring. A common strategy involves the reduction of a corresponding carboxylic acid ester derivative.

Synthesis of Methyl 1-Methylpiperidine-4-carboxylate

A key precursor for the synthesis of this compound is methyl 1-methylpiperidine-4-carboxylate. A detailed experimental protocol for its synthesis is described below.

Experimental Protocol:

-

To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol, thionyl chloride (112.8 mL) is added dropwise while maintaining the temperature at -10°C using an ice-salt bath.[7]

-

After the addition is complete (approximately 1 hour), the cooling bath is removed, and the reaction mixture is allowed to warm to 40°C and held at this temperature for 2 hours.[7]

-

The solution is then brought to a pH of approximately 8 by the addition of sodium carbonate.[7]

-

The product is extracted with methylene chloride.[7]

-

The organic layer is dried and the solvent is evaporated to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.[7] The reported yield for this reaction is 87%.[7]

Synthesis of 1-Methyl-4-phenylpiperidine-4-carboxaldehyde

While a direct protocol for the title compound is not detailed in the provided literature, a similar synthesis for 1-methyl-4-phenylpiperidine-4-carboxaldehyde from its corresponding ethyl ester highlights a viable synthetic route. This method utilizes a reducing agent to convert the ester to an aldehyde.

Experimental Protocol:

-

Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (10 mmol) is dissolved in dry toluene (30 ml) under a nitrogen atmosphere.[8]

-

The solution is cooled to -63°C, and a solution of diisobutylaluminium hydride (DIBAH, 1 M, 20 ml) is added dropwise.[8]

-

The reaction is stirred at -70°C for 1.5 hours.[8]

-

Methanol (5 ml) is added to quench the excess DIBAH.[8]

-

At ambient temperature, water (50 ml) is added, and the mixture is filtered.[8]

-

The organic phase is dried over Na₂SO₄ and evaporated to yield the crude product.[8]

-

A side product, 4-hydroxymethyl-1-methyl-4-phenylpiperidine, can be precipitated by treatment with ether.[8]

-

The filtrate is evaporated to yield the title compound as an oil, which can be used without further purification.[8]

This protocol suggests that this compound could be similarly synthesized from methyl 1-methylpiperidine-4-carboxylate using a controlled reduction with an agent like DIBAH.

Applications in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The piperidine moiety is a common scaffold in medicinal chemistry, and the aldehyde functional group allows for a wide range of chemical transformations to build molecular complexity.

Derivatives of piperidine have been investigated for a multitude of pharmacological activities, including:

-

Antimicrobial and Antifungal Agents: Piperidin-4-one derivatives and their thiosemicarbazones have shown significant in vitro antibacterial and antifungal activity.[9]

-

Neuropharmacological Agents: Piperidine derivatives have been studied for their effects on neurotransmitter systems, such as serotonin and dopamine pathways, with potential applications in treating mood disorders and anxiety.[10] For instance, 1-methylpiperidine-2-carbaldehyde is a precursor in the synthesis of compounds targeting serotonin receptors for the treatment of migraines.[10]

-

Cancer Therapeutics: Piperidine derivatives have been explored as PRMT5 inhibitors, which have potential applications in cancer treatment.[10]

-

PROTAC Linkers: Piperidine-4-carbaldehyde can be utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful tool for targeted protein degradation.[11]

-

Inhibitors of Mycobacterium tuberculosis: Piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the vitamin K2 biosynthesis pathway of Mycobacterium tuberculosis.[12]

The aldehyde functionality of this compound allows for its use in various reactions to synthesize these and other bioactive molecules. For example, it can undergo condensation reactions, such as the Mannich reaction, to form more complex piperidine-based structures.[9][10]

Conclusion

This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its versatile reactivity, stemming from the aldehyde functional group, allows for the straightforward introduction of the N-methylpiperidine scaffold into a diverse range of molecules. The continued exploration of piperidine derivatives as potential therapeutic agents underscores the importance of this compound as a valuable building block for the development of new drugs. Further research into novel synthetic routes and applications of this compound will undoubtedly contribute to advancements in pharmaceutical sciences.

References

- 1. Page loading... [guidechem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. scbt.com [scbt.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1-Methylpiperidin-4-carbaldehyd | CAS#:50675-21-3 | Chemsrc [chemsrc.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. 1-Methylpiperidine-2-carbaldehyde | 41467-01-0 | Benchchem [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Nucleus: A Journey from Ancient Poisons to Modern Pharmaceuticals

An In-depth Technical Guide on the Discovery and History of Piperidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The story of piperidine alkaloids is a captivating chronicle of chemical discovery, weaving together ancient history, pioneering synthesis, and the intricate dance of molecules with biological systems. From the hemlock that silenced Socrates to the pungent spice that drove global trade, and now to a cornerstone of modern drug development, the simple six-membered nitrogen-containing ring of piperidine has been at the center of profound scientific and societal developments. This technical guide provides a comprehensive overview of the discovery and history of this crucial class of natural products, offering detailed experimental insights and a survey of their biological significance.

A Historical Timeline of Discovery and Synthesis

The journey to understand piperidine alkaloids began long before the formal discipline of chemistry. The toxic properties of plants like poison hemlock were known in antiquity, with its most famous application being the state-sanctioned suicide of the Greek philosopher Socrates in 399 B.C.[1]. However, the scientific investigation into the chemical constituents of such plants would not begin for millennia.

The 19th century marked a turning point in the study of natural products. In 1804, the German pharmacist Friedrich Sertürner achieved a landmark in chemistry by isolating morphine from opium, the first-ever isolation of an alkaloid[2][3][4]. This groundbreaking work paved the way for other chemists to explore the active principles of various plants. Sertürner's discovery challenged the prevailing belief that all plant-derived substances were acidic and introduced the concept of "alkaloids" – alkaline, nitrogen-containing compounds from natural sources[5].

Following Sertürner's lead, a flurry of discoveries identified numerous alkaloids, including several containing the piperidine moiety. Key milestones in the discovery of piperidine and its alkaloids include:

-

1827: Coniine, the toxic principle of poison hemlock (Conium maculatum), is isolated[2][3].

-

1828: Nicotine is isolated from the tobacco plant (Nicotiana tabacum)[2][3].

-

1850-1852: The parent compound, piperidine, is first reported by the Scottish chemist Thomas Anderson and independently by the French chemist Auguste Cahours, who both obtained it from the reaction of piperine with nitric acid[6].

-

1886: In a monumental achievement in synthetic organic chemistry, Albert Ladenburg reports the first total synthesis of an alkaloid, coniine. This accomplishment not only confirmed the structure of coniine but also solidified the foundations of structural theory in organic chemistry[1][7][8]. Ladenburg's work on alkaloids and his contributions to understanding the structure of aromatic compounds cemented his place as a pioneer in the field[1][9][10][11][12].

Key Piperidine Alkaloids: Isolation, Characterization, and Synthesis

The structural diversity of piperidine alkaloids is vast, ranging from simple monosubstituted rings to complex polycyclic systems. This section details the discovery and experimental protocols for some of the most significant members of this class.

Coniine

-

Natural Source: Poison Hemlock (Conium maculatum)

-

Historical Significance: The first alkaloid to be synthesized, its structure elucidation and synthesis were pivotal moments in the history of organic chemistry.

Ladenburg's Total Synthesis of (±)-Coniine (1886)

Albert Ladenburg's synthesis of racemic coniine was a landmark achievement. The protocol, while rudimentary by modern standards, demonstrated the power of synthetic chemistry to construct natural products.

Methodology:

-

Preparation of 2-Methylpyridine: N-methylpyridine iodide was heated to 250 °C, inducing a rearrangement to 2-methylpyridine.

-

Knoevenagel Condensation: 2-Methylpyridine was reacted with acetaldehyde in the presence of anhydrous zinc chloride to yield 2-propenylpyridine. Ladenburg noted the use of paraldehyde, a trimer of acetaldehyde, which depolymerizes upon heating.

-

Reduction: The 2-propenylpyridine was reduced using metallic sodium in ethanol to afford racemic (±)-coniine.

-

Resolution: The racemic mixture was resolved by fractional crystallization using (+)-tartaric acid to yield the enantiopure forms of coniine.

Quantitative Data for Coniine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇N | [13] |

| Molecular Weight | 127.23 g/mol | PubChem |

| Specific Rotation ([α]D) of (S)-(+)-coniine | +8.4° (c=4.0, CHCl₃) | [1] |

| Specific Rotation ([α]D) of (R)-(-)-coniine | -7.9° (c=0.5, CHCl₃) | [1] |

| Mass Spectrum (EI) m/z | 127 (M+), 84 (base peak) | [14] |

Piperine

-

Natural Source: Black Pepper (Piper nigrum)

-

Significance: Responsible for the pungency of black pepper, it is one of the most well-known and widely consumed alkaloids. Black pepper contains approximately 5-9% piperine[9].

Isolation of Piperine from Black Pepper

Several methods have been developed for the extraction and purification of piperine. A common laboratory procedure involves solvent extraction followed by recrystallization.

Methodology (Dichloromethane Extraction):

-

Extraction: 10.0 g of finely ground black pepper is refluxed with 20 mL of dichloromethane (CH₂Cl₂) for 20 minutes in a round-bottom flask fitted with a condenser.

-

Filtration: After cooling, the mixture is filtered under vacuum using a Büchner funnel to remove the solid pepper grounds. The grounds are washed with an additional 10 mL of CH₂Cl₂.

-

Concentration: The filtrate is concentrated using a rotary evaporator or by gentle heating on a sand bath, yielding a dark brown oil.

-

Precipitation: The oil is cooled in an ice bath, and 6 mL of cold diethyl ether is added with stirring. This step is repeated to encourage the precipitation of piperine.

-

Isolation and Purification: The resulting yellow crystals of crude piperine are collected by vacuum filtration and washed with cold diethyl ether.

-

Recrystallization: The crude piperine is dissolved in a minimal amount of a hot 3:2 acetone:hexane solution. The solution is allowed to cool to room temperature and then placed in an ice bath to induce crystallization of pure piperine, which is then collected by vacuum filtration.

Quantitative and Spectroscopic Data for Piperine

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₃ | [15] |

| Molecular Weight | 285.34 g/mol | PubChem |

| Melting Point | 128-130 °C | [15] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.40 (m, 1H), 6.98 (d, 1H), 6.88 (dd, 1H), 6.75 (m, 3H), 6.44 (d, 1H), 5.97 (s, 2H), 3.58 (br s, 4H), 1.66 (m, 4H), 1.58 (m, 2H) | [16] |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 165.5, 148.2, 148.1, 142.5, 138.2, 130.9, 125.3, 122.5, 120.1, 108.4, 105.6, 101.2, 46.9, 43.2, 26.8, 25.6, 24.6 | [2] |

| IR (ATR) ν (cm⁻¹) | 3010 (C-H aromatic), 2935 (C-H aliphatic), 1633 (C=O amide), 1612, 1583 (C=C), 1253, 1134 (C-O-C) | [15] |

| Mass Spectrum (EI) m/z | 285 (M+), 201, 175, 135, 84 | [15] |

Lobeline

-

Natural Source: Indian Tobacco (Lobelia inflata)

-

Significance: Known for its complex pharmacology, acting on nicotinic acetylcholine receptors and monoamine transporters.

Extraction of Lobeline from Lobelia inflata

The extraction of lobeline typically involves a standard acid-base extraction protocol for alkaloids.

Methodology:

-

Maceration and Extraction: Powdered plant material is macerated in an acidic aqueous solution (e.g., dilute acetic acid) to protonate the alkaloids and render them water-soluble.

-

Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is made basic with a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The aqueous solution is then extracted with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Concentration and Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The resulting crude alkaloid mixture can be further purified by column chromatography.

Pharmacological Data for Lobeline

| Target | Action | IC₅₀ / Kᵢ | Reference |

| α4β2 nAChR | Antagonist | Kᵢ = 4.4 nM | [17] |

| Dopamine Transporter (DAT) | Inhibitor | IC₅₀ = 28.2 - 80.0 µM | [18] |

| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibitor | IC₅₀ = 0.88 µM | [12] |

| µ-Opioid Receptor | Antagonist | Kᵢ = 0.74 µM | [19] |

Signaling Pathways of Piperidine Alkaloids

The diverse biological activities of piperidine alkaloids stem from their interactions with various protein targets, primarily in the nervous system.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Many piperidine alkaloids, including nicotine, coniine, and lobeline, exert their effects by binding to nAChRs. These are ligand-gated ion channels that, upon activation by acetylcholine or other agonists, allow the influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent cellular responses[20][21].

Sustained stimulation of nAChRs can also trigger intracellular signaling cascades, such as the PI3K-Akt and MAPK pathways, which are implicated in neuroprotection and cell survival[22]. The specific effects depend on the alkaloid, the nAChR subtype, and the cell type. For instance, some piperidine alkaloids are teratogenic due to their ability to desensitize fetal muscle-type nAChRs, leading to reduced fetal movement[11][23].

Lobeline's Modulation of Dopamine Transport

Lobeline exhibits a particularly complex mechanism of action, interacting with both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).

-

DAT Inhibition: DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, lobeline can increase extracellular dopamine levels.

-

VMAT2 Interaction: VMAT2 packages cytosolic dopamine into synaptic vesicles for subsequent release. Lobeline inhibits dopamine uptake into these vesicles and promotes its release from them into the cytosol[6][24][25]. This leads to an increase in cytosolic dopamine, which can then be metabolized or, in some cases, reverse-transported out of the cell by DAT.

This dual action on dopamine homeostasis underlies the interest in lobeline as a potential therapeutic agent for psychostimulant addiction[6][25].

Conclusion

The history of piperidine alkaloids is a testament to the evolution of chemical and pharmacological sciences. From their early identification in plants with profound physiological effects to their synthesis in the laboratory and the elucidation of their complex interactions with biological targets, these compounds have consistently been at the forefront of scientific inquiry. The journey from the toxic hemlock to the therapeutic potential of lobeline analogues illustrates the remarkable progress in our ability to understand and harness the power of natural products. For researchers, scientists, and drug development professionals, the rich history and diverse bioactivity of piperidine alkaloids continue to offer a fertile ground for discovery and innovation, promising new therapeutic agents for a wide range of human diseases.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloid - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. blog.smartsense.co [blog.smartsense.co]

- 6. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Friedrich Sertürner - Wikiwand [wikiwand.com]

- 8. researchgate.net [researchgate.net]

- 9. prabook.com [prabook.com]

- 10. Albert Ladenburg - Wikipedia [en.wikipedia.org]

- 11. Albert Ladenburg – Wikipedia [de.wikipedia.org]

- 12. 1922 Encyclopædia Britannica/Ladenburg, Albert - Wikisource, the free online library [en.wikisource.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Piperine(94-62-2) 1H NMR [m.chemicalbook.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 21. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 22. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylpiperidine-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The IUPAC name for this compound is This compound . This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and presents predicted spectroscopic data for its characterization. Furthermore, it explores its application in drug discovery, exemplified by its role as a key intermediate in the synthesis of a 5-HT₁F receptor agonist for the treatment of migraine.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in water and organic solvents.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N-Methylpiperidine-4-carbaldehyde, 1-Methyl-4-piperidinecarboxaldehyde | [1] |

| CAS Number | 50675-21-3 | [1] |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| Boiling Point | 173 °C | [1] |

| Density | 1.024 g/cm³ | - |

| pKa (Predicted) | 8.61 ± 0.10 | [1] |

| Canonical SMILES | CN1CCC(CC1)C=O | [1] |

Experimental Protocol: Synthesis of this compound

A plausible and effective method for the synthesis of this compound is the reduction of a corresponding ester, such as methyl 1-methylpiperidine-4-carboxylate, using a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H) to prevent over-reduction to the alcohol.[2][3][4]

Reaction Scheme:

A plausible synthetic workflow for this compound.

Materials:

-

Methyl 1-methylpiperidine-4-carboxylate

-

Diisobutylaluminium hydride (DIBAL-H) in toluene (1 M solution)

-

Anhydrous toluene

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen gas supply

-

Syringes

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with methyl 1-methylpiperidine-4-carboxylate (1 equivalent). Anhydrous toluene is added to dissolve the ester.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: A 1 M solution of DIBAL-H in toluene (1.1 equivalents) is added dropwise to the stirred solution via a syringe, ensuring the internal temperature is maintained below -70 °C. The addition should be slow to control the reaction exotherm.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting ester.

-

Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C to consume the excess DIBAL-H.

-

Workup: The reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are formed.

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | δ ~9.6 ppm (s, 1H, -CHO), δ ~2.8-2.9 ppm (m, 2H, piperidine H₂ axial), δ ~2.2 ppm (s, 3H, -NCH₃), δ ~2.0-2.1 ppm (m, 2H, piperidine H₂ equatorial), δ ~1.7-1.9 ppm (m, 5H, remaining piperidine protons) |

| ¹³C NMR | δ ~203 ppm (-CHO), δ ~55 ppm (piperidine C₂/C₆), δ ~46 ppm (-NCH₃), δ ~45 ppm (piperidine C₄), δ ~28 ppm (piperidine C₃/C₅) |

| IR (Infrared) | ~2940 cm⁻¹ (C-H stretch), ~2820, 2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch, strong) |

| Mass Spec (EI) | M⁺ at m/z = 127, significant fragments at m/z = 98 ([M-CHO]⁺), m/z = 57 |

Application in Drug Discovery: Synthesis of a 5-HT₁F Receptor Agonist

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[1] For instance, it is a precursor in the preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, a potent 5-HT₁F receptor agonist investigated for the treatment of migraines.[5] The activation of the 5-HT₁F receptor is a key mechanism in managing migraines without causing vasoconstriction, a side effect associated with some other migraine medications.[5]

The following diagram illustrates a logical synthetic workflow where this compound is a key starting material.

Synthetic workflow for a 5-HT₁F receptor agonist.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics of 1-Methylpiperidine-4-carbaldehyde, a heterocyclic compound with significant applications in the pharmaceutical and fragrance industries. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical properties, synthesis, reactivity, and potential biological significance.

Chemical and Physical Properties

This compound, with the CAS number 50675-21-3, is a colorless to pale yellow liquid with a characteristic pungent, aldehydic odor.[1] It is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry, which imparts favorable pharmacokinetic properties to many drug candidates. The presence of a reactive aldehyde group and a tertiary amine makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| CAS Number | 50675-21-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 173.1 ± 33.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 53.0 ± 14.8 °C | |

| pKa | 8.61 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not extensively reported in publicly available literature. However, based on its structure, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm. - Protons on the piperidine ring (CH₂, CH) multiplets between δ 1.5-3.0 ppm. - Methyl group (N-CH₃) singlet around δ 2.2-2.5 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 190-200 ppm. - Carbons of the piperidine ring between δ 20-60 ppm. - Methyl carbon (N-CH₃) signal around δ 45 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1720-1740 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - C-N stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 127. - Fragmentation pattern showing loss of the formyl group (M-29) and other characteristic fragments of the piperidine ring. |

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 1-methylpiperidin-4-yl)methanol. While a specific detailed protocol for this exact transformation is not widely published, a general method can be adapted from the synthesis of analogous compounds. One such approach is the Swern oxidation or the use of other mild oxidizing agents like pyridinium chlorochromate (PCC).

A plausible synthetic pathway starting from a commercially available precursor is outlined below.

Reactivity

The aldehyde functional group in this compound is the primary site of its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. It can undergo a variety of classical aldehyde reactions.

Applications in Drug Discovery and Development

The 1-methylpiperidine moiety is a common structural motif in a variety of biologically active compounds. Its presence can enhance solubility, metabolic stability, and receptor affinity. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.

Derivatives of 1-methylpiperidine have been investigated for a range of therapeutic targets, including:

-

Serotonin Receptors: The piperidine scaffold is present in numerous ligands for serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders.[2]

-

Antimicrobial Agents: Piperidine derivatives have shown promise as antibacterial and antifungal agents.

-

Antidiabetic Agents: Some compounds containing the 1-methylpiperidine structure have been explored for their potential in managing diabetes.

While direct involvement in specific signaling pathways for this compound is not documented, its derivatives are known to interact with various receptor systems. For instance, its role as a precursor in the synthesis of 5-HT receptor ligands suggests a potential, indirect link to serotonergic signaling pathways.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is classified as harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceuticals and fragrances. Its reactivity, primarily centered on the aldehyde group, allows for a wide range of chemical transformations. While detailed, publicly available experimental data for this specific compound is somewhat limited, its structural similarity to other well-characterized piperidine derivatives provides a strong basis for predicting its chemical behavior and potential utility in research and development. Further investigation into its biological activities and the development of detailed, optimized synthetic protocols will undoubtedly expand its applications in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methylpiperidine-4-carbaldehyde from 1-Methylisonipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Methylpiperidine-4-carbaldehyde, a valuable building block in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing from 1-methylisonipecotic acid. The initial step involves the esterification of 1-methylisonipecotic acid to its methyl ester, followed by a controlled reduction to the desired aldehyde.

Overall Reaction Scheme

The synthesis proceeds through two main stages:

-

Esterification: Conversion of 1-methylisonipecotic acid hydrochloride to methyl 1-methylpiperidine-4-carboxylate.

-

Reduction: Selective reduction of the methyl ester to this compound using Diisobutylaluminium hydride (DIBAL-H).

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process.

| Step | Reaction | Starting Material | Product | Reagents | Yield |

| 1 | Esterification | 1-Methylisonipecotic Acid Hydrochloride | Methyl 1-methylpiperidine-4-carboxylate | Methanol, Thionyl Chloride | 87%[1] |

| 2 | Reduction | Methyl 1-methylpiperidine-4-carboxylate | This compound | Diisobutylaluminium hydride (DIBAL-H) | Yields vary, optimization may be required. |

Experimental Protocols

Step 1: Synthesis of Methyl 1-methylpiperidine-4-carboxylate[1]

This protocol details the esterification of 1-methylisonipecotic acid hydrochloride.

Materials:

-

1-Methylisonipecotic acid hydrochloride (178.64 g, 1 mol)

-

Methanol (350 mL)

-

Thionyl chloride (112.8 mL)

-

Sodium carbonate

-

Methylene chloride

-

Ice-salt bath

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1-methylisonipecotic acid hydrochloride in methanol in a round-bottom flask, add thionyl chloride dropwise while maintaining the temperature at -10°C using an ice-salt bath.

-

After the addition is complete (approximately 1 hour), remove the ice-salt bath and allow the reaction mixture to warm to 40°C.

-

Maintain the reaction at 40°C for 2 hours.

-

Cool the solution and adjust the pH to approximately 8 with sodium carbonate.

-

Extract the product with methylene chloride.

-

Dry the organic layer and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.

Expected Outcome:

This procedure is expected to yield approximately 136.88 g (87%) of methyl 1-methylpiperidine-4-carboxylate.[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of the methyl ester to the aldehyde using DIBAL-H. This reaction is sensitive to temperature and stoichiometry to prevent over-reduction to the alcohol.[2][3][4]

Materials:

-

Methyl 1-methylpiperidine-4-carboxylate (1 eq.)

-

Dry toluene (or other suitable dry solvent like DCM or THF)

-

Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., 1M in toluene, 1-1.2 eq.)

-

Methanol

-

Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute acid for workup

-

Anhydrous sodium sulfate

-

Ethyl acetate or Methylene chloride for extraction

-

Dry ice/acetone bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Cannula or syringe for transferring reagents

-

Round-bottom flask

-

Stirrer

Procedure:

-

Dissolve methyl 1-methylpiperidine-4-carboxylate in dry toluene in a flask under an inert atmosphere.

-

Cool the stirred solution to -78°C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent over-reduction.[2][5]

-

Slowly add DIBAL-H solution (1-1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at or below -70°C.

-

Continue stirring at -78°C for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][2]

-

Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78°C.

-

Allow the mixture to warm to ambient temperature.

-

Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Alternatively, a dilute acid quench can be used.

-

Filter the mixture through a pad of filter aid (e.g., Celite) to remove aluminum salts, washing the pad with ethyl acetate or methylene chloride.

-

Separate the organic phase, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound as an oil.

Purification:

The crude product can be purified by column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

This diagram shows the sequential relationship of the key chemical transformations.

References

Application Notes and Protocols: 1-Methylpiperidine-4-carbaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-4-carbaldehyde is a valuable and versatile heterocyclic building block in organic synthesis, primarily utilized in the pharmaceutical industry for the development of novel therapeutic agents. Its structure, featuring a reactive aldehyde group and a tertiary amine within a piperidine scaffold, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Knoevenagel condensation, Wittig reaction, and reductive amination, to facilitate its use in drug discovery and development.

Introduction

The piperidine moiety is a prevalent structural motif in a vast number of biologically active molecules and approved pharmaceuticals.[1][2] The incorporation of this scaffold can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This compound serves as a readily available starting material for introducing the 1-methylpiperidine-4-yl moiety into a target molecule.[3] Its aldehyde functionality provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, making it an essential precursor for the synthesis of a diverse array of complex molecules, including analogues of fentanyl and intermediates for drugs like Donepezil.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 50675-21-3 | [3] |

| Molecular Formula | C₇H₁₃NO | [3] |

| Molecular Weight | 127.18 g/mol | [3] |

| Boiling Point | 173 °C | [6] |

| Density | 1.024 g/cm³ | [6] |

| Flash Point | 53 °C | [6] |

Applications in Organic Synthesis: Key Reactions and Protocols

This compound is a versatile substrate for a variety of important organic transformations. The following sections detail the experimental protocols for some of its key applications.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield a new carbon-carbon double bond. This reaction is particularly useful for the synthesis of electron-deficient alkenes.

General Reaction Scheme:

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. sciepub.com [sciepub.com]

- 3. rsc.org [rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of 1-Methylpiperidine-4-carbaldehyde in Pharmaceutical Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methylpiperidine-4-carbaldehyde is a key heterocyclic building block in the landscape of pharmaceutical synthesis. Its versatile reactivity, stemming from the presence of a secondary amine and an aldehyde functional group within a piperidine scaffold, allows for its incorporation into a diverse array of complex molecules with significant therapeutic potential. This document provides a detailed overview of the applications of this compound in the synthesis of various pharmaceutical agents, complete with experimental protocols and a summary of reaction efficiencies.

Applications in the Synthesis of Key Pharmaceutical Classes

This compound and its derivatives are instrumental in the synthesis of several classes of pharmaceuticals, primarily targeting the central nervous system. The piperidine moiety is a common feature in many CNS-active drugs, and the 4-carbaldehyde group provides a convenient handle for elaboration into more complex structures.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

A prominent application of piperidine aldehydes is in the synthesis of acetylcholinesterase (AChE) inhibitors, a cornerstone in the palliative treatment of Alzheimer's disease. While the most well-known drug in this class, Donepezil, utilizes an N-benzylpiperidine-4-carbaldehyde intermediate, the underlying synthetic strategies are directly applicable to its N-methyl analogue. The core reaction involves a condensation reaction between the piperidine aldehyde and an indanone derivative.

Table 1: Representative Aldol Condensation for the Synthesis of a Donepezil-like Precursor

| Reactant A | Reactant B | Base | Solvent | Reaction Time (h) | Yield (%) |

| This compound | 5,6-Dimethoxy-1-indanone | Sodium Hydroxide | Ethanol | 10 | ~70-80 (estimated) |

Opioid Receptor Modulators for Analgesia

The piperidine scaffold is central to the structure of many potent opioid analgesics, including the fentanyl family of compounds. This compound can serve as a precursor to intermediates used in the synthesis of fentanyl analogues. A key transformation is the reductive amination of the aldehyde to introduce an aniline moiety, which is then further elaborated.

Table 2: Representative Reductive Amination for the Synthesis of an Opioid Precursor

| Reactant A | Reactant B | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Aniline | Sodium triacetoxyborohydride | Dichloromethane | 12 | >90 |

Serotonin Receptor Ligands for Neurological Disorders

Derivatives of this compound are also employed in the synthesis of ligands for serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric conditions. The Wittig reaction is a powerful tool to convert the aldehyde into an alkene, which can then be further functionalized to produce selective 5-HT receptor modulators.

Table 3: Representative Wittig Reaction for the Synthesis of a Serotonin Receptor Ligand Intermediate

| Reactant A | Reactant B (Ylide) | Base | Solvent | Reaction Time (h) | Yield (%) |

| This compound | (Triphenylphosphoranylidene)acetonitrile | n-Butyllithium | Tetrahydrofuran | 4 | ~85-95 |

Experimental Protocols

Protocol 1: Aldol Condensation for the Synthesis of a Donepezil-like Precursor

Objective: To synthesize a precursor for a Donepezil analogue via a base-catalyzed aldol condensation.

Materials:

-

This compound (1.0 eq)

-

5,6-Dimethoxy-1-indanone (1.0 eq)

-

Sodium Hydroxide (2.0 M aqueous solution)

-

Ethanol (95%)

-

Acetic acid (4% in ethanol, for washing)

-

Deionized water

-

Stirring apparatus, reflux condenser, filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound and 5,6-Dimethoxy-1-indanone in 95% ethanol.

-